(2-Chloro-4-nitrophenyl)-1-piperazinylmethanone
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Overview
Description
(2-Chloro-4-nitrophenyl)-1-piperazinylmethanone is a chemical compound that features a chlorinated nitrophenyl group attached to a piperazine ring via a methanone linkage
Preparation Methods
The synthesis of (2-Chloro-4-nitrophenyl)-1-piperazinylmethanone typically involves the reaction of 2-chloro-4-nitrophenol with piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
(2-Chloro-4-nitrophenyl)-1-piperazinylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloro-4-nitrophenyl)-1-piperazinylmethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pesticides, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-nitrophenyl)-1-piperazinylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
(2-Chloro-4-nitrophenyl)-1-piperazinylmethanone can be compared with other similar compounds such as:
2-Chloro-4-nitrophenol: A precursor in the synthesis of the compound, known for its use in the production of herbicides and fungicides.
4-Chloro-2-nitrophenol: Another chlorinated nitrophenol with similar applications in the chemical industry.
2,6-Dichloro-4-nitrophenol: A compound with two chlorine atoms, used in the synthesis of various organic chemicals. The uniqueness of this compound lies in its piperazine moiety, which imparts distinct chemical and biological properties compared to other chlorinated nitrophenols.
Properties
CAS No. |
59939-73-0 |
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Molecular Formula |
C11H12ClN3O3 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H12ClN3O3/c12-10-7-8(15(17)18)1-2-9(10)11(16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
InChI Key |
IAQRXXUHSYFAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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